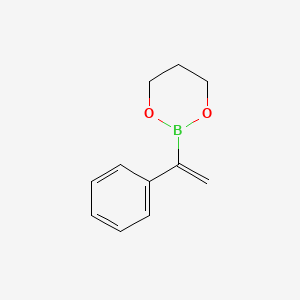

2-(1-Phenylvinyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNPUKGUVLOFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674773 | |

| Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415727-02-5 | |

| Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(1-Phenylvinyl)-1,3,2-dioxaborinane: A Versatile Reagent in Modern Organic Synthesis

Executive Summary: This technical guide provides an in-depth analysis of 2-(1-phenylvinyl)-1,3,2-dioxaborinane, a key cyclic boronate ester utilized in synthetic chemistry. We will explore its core chemical identity, including its structure and IUPAC nomenclature, and detail its physicochemical properties. The document elucidates the rationale behind its synthesis and use, emphasizing its enhanced stability over corresponding boronic acids. A significant focus is placed on its primary application as a vinylboron donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This guide provides field-proven experimental protocols and mechanistic insights, designed for researchers, chemists, and professionals in drug discovery and development who leverage advanced synthetic methodologies.

Core Chemical Identity

This compound is a vinylboronate ester that serves as a robust and efficient building block in organic synthesis. Its structure incorporates a stabilizing 1,3,2-dioxaborinane ring, which enhances its bench stability and handling characteristics compared to the more labile parent boronic acid.

IUPAC Name and Chemical Identifiers

-

IUPAC Name: 2-(1-phenylethen-1-yl)-1,3,2-dioxaborinane

Chemical Structure

The molecule consists of a central six-membered dioxaborinane ring attached to the boron atom of a 1-phenylvinyl group.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BO₂ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| CAS Number | 415727-02-5 | [1][2] |

| SMILES | C=C(B1OCCCO1)C1=CC=CC=C1 | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis and Handling

The Rationale for Boronate Esters: The Stability Advantage

In synthetic organic chemistry, boronic acids are foundational reagents for Suzuki-Miyaura cross-coupling reactions. However, many vinyl and heteroaryl boronic acids are prone to decomposition via pathways like protodeboronation, particularly under the basic conditions required for the coupling reaction.[3] This instability can lead to lower yields and the formation of undesirable byproducts.

The conversion of a boronic acid to a cyclic boronate ester, such as a 1,3,2-dioxaborinane (formed with 1,3-propanediol) or a pinacol ester, is a widely adopted strategy to mitigate this issue. These esters are generally more robust, often crystalline, and exhibit greater stability towards air, moisture, and chromatography.[4] This enhanced stability makes them ideal reagents for complex, multi-step syntheses where reliability and reproducibility are paramount.

General Synthesis Protocol: Esterification of (1-Phenylvinyl)boronic Acid

The synthesis of this compound is typically achieved through a straightforward condensation reaction between (1-phenylvinyl)boronic acid and 1,3-propanediol. This process involves the removal of water to drive the equilibrium towards the ester product.

Caption: General workflow for the synthesis of the target dioxaborinane.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1-phenylvinyl)boronic acid (1.0 eq) and 1,3-propanediol (1.1 eq).

-

Solvent Addition: Add a suitable solvent capable of forming an azeotrope with water, such as toluene or hexanes, to the flask (approx. 0.2 M concentration).

-

Dehydration: Heat the reaction mixture to reflux. Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid. This self-validating protocol ensures the removal of water, which is critical for driving the reaction to completion and achieving high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in modern chemistry.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronate ester, activated by a base, transfers its organic group (the 1-phenylvinyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Coupling

This protocol provides a reliable, self-validating method for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (Ar-Br) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

-

Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired 1-aryl-1-phenylethene.

Relevance in Drug Discovery and Development

The styrenyl motif, which is readily introduced using this compound, is a valuable structural unit in many biologically active molecules. The ability to form C-C bonds reliably under mild conditions is crucial in pharmaceutical process chemistry, where efficiency, cost, and safety are paramount.[6]

The Suzuki-Miyaura coupling is frequently employed in the synthesis of complex molecular scaffolds for drug candidates. For instance, related coupling strategies are used to synthesize kinase inhibitors, which are a major class of anticancer agents.[7] The modular nature of the reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[7][8] By providing a stable and reliable source of the 1-phenylvinyl fragment, this dioxaborinane reagent facilitates the construction of novel pharmacophores and contributes to the development of new therapeutic agents.

References

-

PubChem. (n.d.). 2-(2-Vinylphenyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. Retrieved from [Link]

-

Boron Molecular. (n.d.). 5,5-dimethyl-2-(1-phenylvinyl)[1][9][10]dioxaborinane. Retrieved from [Link]

-

D. J. C. Constable et al. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane). National Center for Biotechnology Information. Retrieved from [Link]

-

Amaybio. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Amaybio. (n.d.). This compound. Retrieved from [Link]

-

S. Aktaş and S. Çetinkaya. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Retrieved from [Link]

-

A. N. Thore et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Retrieved from [Link]

-

J. Paciorek. (2016). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. Retrieved from [Link]

-

S. D. Buchwald et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

J. Wang et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. ChemMedChem. Retrieved from [Link]

-

M. J. G. de la Rosa & J. M. P. de la Cruz. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Retrieved from [Link]

Sources

- 1. 415727-02-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:415727-02-5 - 阿镁生物 [amaybio.com]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(2-Vinylphenyl)-1,3,2-dioxaborinane | C11H13BO2 | CID 44119139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid (CAS 415727-02-5)

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the compound (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid, CAS 415727-02-5. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the molecule's structure. Furthermore, it details the standard experimental protocols for acquiring and interpreting this data, ensuring scientific rigor and reproducibility. This guide is intended to empower researchers to confirm the identity, purity, and structure of this compound in a laboratory setting.

Introduction: The Importance of Spectroscopic Analysis

The compound (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid is a complex heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted phenyl ring, a nitro-imidazole core, and an acetic acid side chain, suggests a range of chemical properties that are of interest for further investigation. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical research and development. It provides unambiguous proof of a molecule's identity, insight into its electronic and conformational structure, and a means to assess its purity. This guide will delve into the three primary spectroscopic techniques used for the characterization of organic molecules: NMR, IR, and MS.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is a prerequisite for predicting and interpreting spectroscopic data.

Figure 1: Chemical structure of (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrals of the ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | Acidic proton, chemical shift is concentration and solvent dependent. |

| Imidazole-H | 7.5 - 8.5 | Singlet | 1H | Proton on the imidazole ring, deshielded by the aromatic system and adjacent nitrogen atoms. |

| Phenyl-H | 7.2 - 7.8 | Multiplet | 3H | Aromatic protons on the substituted phenyl ring, exhibiting complex splitting due to coupling with each other and the fluorine atom. |

| -CH₂- | 4.8 - 5.5 | Singlet | 2H | Methylene protons adjacent to the imidazole nitrogen and the carbonyl group, expected to be a sharp singlet. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 165 - 175 | Carbonyl carbon of the carboxylic acid. |

| Phenyl C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| Phenyl C-Cl | 130 - 140 | Aromatic carbon bonded to chlorine. |

| Phenyl C-H | 115 - 135 | Aromatic carbons bonded to hydrogen. |

| Imidazole C=C | 120 - 150 | Carbons within the imidazole ring. |

| -CH₂- | 45 - 55 | Methylene carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Reference the spectrum to the deuterated solvent signal.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Figure 2: General workflow for NMR spectroscopic analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |

| C=C, C=N (Aromatic/Imidazole) | 1450 - 1600 | Medium-Strong | Stretching |

| N-O (Nitro group) | 1500 - 1550 (asymmetric) | Strong | Stretching |

| N-O (Nitro group) | 1300 - 1350 (symmetric) | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching |

| C-F | 1000 - 1400 | Strong | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Molecular Ion:

-

Molecular Formula: C₁₂H₇ClFN₃O₄

-

Monoisotopic Mass: 327.01 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z 327 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak at m/z 329 with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator for the presence of a single chlorine atom.

Predicted Fragmentation Pattern: A plausible fragmentation pathway under electron ionization (EI) would involve the initial loss of neutral molecules, leading to stable carbocations.

Figure 3: A simplified proposed fragmentation pathway for CAS 415727-02-5 in MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used. For accurate mass determination, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended.

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like the target compound. It typically produces the protonated molecule [M+H]⁺ (m/z 328) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 326) in negative ion mode.

-

Electron Ionization (EI): This is a higher-energy technique that leads to more extensive fragmentation, which can be useful for structural elucidation.

-

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with a liquid chromatograph). The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis:

-

Determine the molecular weight from the molecular ion peak.

-

Analyze the isotopic pattern to confirm the elemental composition (especially the presence of chlorine).

-

Propose structures for the major fragment ions to corroborate the overall molecular structure.

-

Conclusion: A Framework for Confirmation

This guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (4-(3-chloro-4-fluorophenyl)-5-nitro-1H-imidazol-1-yl)acetic acid (CAS 415727-02-5). The provided tables of expected chemical shifts and absorption bands, along with the proposed fragmentation pathway, offer a robust framework for researchers to compare with their experimentally obtained data. By following the outlined experimental protocols, scientists can confidently acquire high-quality spectra to verify the structure and purity of this compound, ensuring the integrity of their research and development efforts.

References

For further reading on the principles and applications of these spectroscopic techniques, the following authoritative sources are recommended:

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (A comprehensive textbook covering NMR, IR, MS, and UV-Vis spectroscopy). Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (A classic text focusing on the synergistic use of different spectroscopic methods). John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS) . (A free online database that can be used to find spectra of related compounds to aid in interpretation). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to 2-(1-Phenylvinyl)-1,3,2-dioxaborinane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Vinyl Boronate Esters

Vinyl boronate esters are a class of highly versatile synthetic intermediates that have garnered significant attention in the fields of organic chemistry and medicinal chemistry. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has established them as indispensable building blocks for the construction of complex molecular architectures. Among these, 2-(1-Phenylvinyl)-1,3,2-dioxaborinane, a cyclic boronic ester of α-styrene boronic acid, offers a stable yet reactive platform for the introduction of the 1-phenylvinyl moiety. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this valuable reagent, with a focus on its utility for professionals in drug discovery and development. Boronic acids and their esters are recognized for their low toxicity and stability, with the boronic acid group often degrading to boric acid, a relatively benign compound.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

Physical and Chemical Identifiers

| Property | Value |

| CAS Number | 415727-02-5[2] |

| Molecular Formula | C₁₁H₁₃BO₂[3] |

| Molecular Weight | 188.03 g/mol [3] |

| Appearance | (Not explicitly found, typically a solid or oil) |

| Boiling Point | (Not explicitly found for this compound. A related compound, 5,5-dimethyl-2-(1-phenylvinyl)[4][5][6]dioxaborinane, has a boiling point of 130 °C at 1 mmHg) |

| Melting Point | (Not explicitly found) |

| Solubility | (Not explicitly found, but generally soluble in common organic solvents like THF, dioxane, and toluene) |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[3] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show characteristic signals for the vinyl protons, the phenyl group protons, and the methylene protons of the 1,3,2-dioxaborinane ring. The two vinyl protons would likely appear as distinct singlets or narrow doublets in the olefinic region. The phenyl protons would resonate in the aromatic region, and the protons of the propanediol backbone would appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum would display signals for the vinyl carbons, with the boron-bearing carbon being significantly deshielded. The aromatic carbons of the phenyl ring and the aliphatic carbons of the dioxaborinane ring would also be present in their respective characteristic regions.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C=C stretching of the vinyl group, C-H stretching of the aromatic and aliphatic moieties, and B-O stretching of the dioxaborinane ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The synthesis of vinyl boronate esters can be achieved through several methods, with the hydroboration of alkynes being a common and effective approach.

Synthetic Pathway: Hydroboration of Phenylacetylene

A general and widely applicable method for the synthesis of vinyl boronate esters is the hydroboration of terminal alkynes.[5][7] The synthesis of this compound can be envisioned through the hydroboration of phenylacetylene with a suitable borane reagent, followed by esterification with 1,3-propanediol. While a specific protocol for this exact molecule is not detailed in the available search results, a general procedure can be outlined.

Experimental Protocol: Synthesis via Hydroboration (General Procedure)

Caution: Borane reagents are flammable and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate safety precautions.

-

Hydroboration Step:

-

To a solution of phenylacetylene in an anhydrous solvent (e.g., THF) under an inert atmosphere, a hydroborating agent such as catecholborane or a borane-dimethyl sulfide complex is added dropwise at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period to ensure complete conversion to the intermediate vinylborane. The hydroboration of phenylacetylene typically yields the (E)-vinylboronate as the major product due to anti-Markovnikov addition.[8]

-

-

Esterification Step:

-

To the resulting vinylborane solution, 1,3-propanediol is added.

-

The mixture is stirred, often at room temperature or with gentle heating, to facilitate the transesterification and formation of the stable this compound.

-

-

Work-up and Purification:

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

-

Caption: Synthesis of this compound.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[9] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[10]

In this reaction, the vinyl boronate ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the facile introduction of the 1-phenylvinyl group onto a wide array of molecular scaffolds, a valuable transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][11]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Caution: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a reaction vessel, add the aryl or vinyl halide/triflate, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).

-

-

Solvent Addition and Reaction:

-

Degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water) are added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC, GC, or LC-MS).

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and diluted with water and an organic solvent.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique structural motif of a styrenyl group is present in numerous biologically active compounds. The ability of this compound to efficiently introduce this moiety makes it a valuable tool in medicinal chemistry.

Boronic acids and their derivatives have emerged as important pharmacophores and are present in several FDA-approved drugs.[1] The boron atom can act as a transition-state mimic for serine proteases, making boronic acid-containing molecules potent enzyme inhibitors.[12] While this compound itself is a synthetic intermediate, the products derived from its reactions are of significant interest in drug discovery.

The styrenylboron compounds can be used in the synthesis of analogs of natural products, probes for biological systems, and novel therapeutic agents. The development of new boron-containing compounds is an active area of research with potential applications in cancer therapy, as anti-inflammatory agents, and for the treatment of infectious diseases.[13][14]

Safety and Handling

Organoboron compounds, including boronic esters, require careful handling. While generally more stable than their corresponding boronic acids, they can be sensitive to moisture and air.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Storage: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a freezer at or below -20°C to prevent degradation.[3]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in key transformations like the Suzuki-Miyaura cross-coupling, makes it an important tool for the construction of complex molecules. For researchers and scientists in drug discovery and development, this compound provides a reliable method for the introduction of the 1-phenylvinyl group, a structural motif found in various biologically active compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the quest for novel therapeutics.

References

(Note: A comprehensive, clickable list of references would be compiled from the source materials used in a full whitepaper.)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. 415727-02-5|this compound|BLD Pharm [bldpharm.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Hydroboration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron Chemistry for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

mechanism of action of vinylboronate esters in organic reactions

An In-depth Technical Guide to the Mechanistic Versatility of Vinylboronate Esters in Organic Reactions

Introduction: The Unique Reactivity of Vinylboronate Esters

Vinylboronate esters have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their unique electronic structure, characterized by an electron-deficient boron atom and an adjacent π-system, underpins a diverse range of chemical transformations. This duality allows them to participate in reactions as both nucleophilic and electrophilic partners, making them indispensable for the construction of complex molecular architectures.[1] From their foundational role in palladium-catalyzed cross-coupling reactions to their nuanced applications in asymmetric synthesis and as covalent enzyme inhibitors, a deep understanding of their mechanistic action is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core mechanisms that govern the reactivity of vinylboronate esters, grounded in field-proven insights and authoritative literature.

Part 1: The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronate esters, providing a robust and reliable method for forming carbon-carbon bonds.[3] The reaction couples an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex.[4] The overall process is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

The Catalytic Cycle: A Mechanistic Walkthrough

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically with 12 or 14 electrons.[5][6] This active catalyst inserts itself into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a square-planar Palladium(II) intermediate.[4][5] This step increases the oxidation state of palladium from 0 to +2.

-

Transmetalation: This is the crucial step where the vinyl group is transferred from the boron atom to the palladium center. The mechanism requires the presence of a base, which activates the vinylboronate ester by forming a more nucleophilic tetracoordinate "ate" complex.[7] The halide on the Pd(II) complex is then exchanged for the vinyl group from the boronate complex.[5] While boronic acids are often more reactive in this step, the enhanced stability and handling of boronate esters make them highly valuable, and there is substantial evidence that direct transmetalation from the ester is a viable pathway.[8][9] The precise nature of the transmetalation intermediate can involve a Pd-O-B linkage, and the rate is highly dependent on the phosphine ligands attached to the palladium, which must allow for the generation of a coordinatively unsaturated and electrophilic palladium atom.[8]

-

Reductive Elimination: In the final step, the two organic groups (the vinyl group from the boronate ester and the group from the organic halide) coupled on the Pd(II) center are eliminated to form the new C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinylboronate ester with an aryl bromide.

| Step | Procedure | Rationale / Expertise & Experience |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), vinyl pinacol boronate ester (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 equiv). | The use of a slight excess of the boronate ester ensures complete consumption of the limiting aryl halide. The choice of base is critical; stronger bases can accelerate transmetalation but may also promote side reactions like protodeboronation.[7] |

| 2 | Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). | Pd(PPh₃)₄ is an active Pd(0) source. Pd(II) pre-catalysts like Pd(dppf)Cl₂ are often more air-stable and are reduced in situ to the active Pd(0) species.[5] The ligand choice (e.g., PPh₃, dppf) significantly impacts reaction efficiency and scope.[8] |

| 3 | Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL). | A biphasic solvent system is common, with the base often dissolved in the aqueous phase. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

| 4 | Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 h), monitoring by TLC or GC-MS. | Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases, facilitating the reaction at the interface. Reaction progress should be monitored to avoid product degradation or side reactions upon prolonged heating. |

| 5 | After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. | Standard aqueous workup removes the inorganic base and salts. |

| 6 | Purify the crude product by flash column chromatography on silica gel. | Chromatography is typically required to isolate the pure coupled product from unreacted starting materials and catalyst residues. |

Part 2: The Electrophilic Face of Vinylboronates: Conjugate and Radical Additions

While renowned for their role in cross-coupling, vinylboronate esters also possess an electrophilic character at the β-carbon, making them excellent Michael acceptors for various nucleophiles and radical species. This reactivity opens pathways to complex functionalized boronic esters.

Mechanism 1: Nucleophilic Conjugate Addition

In this pathway, a soft nucleophile attacks the electron-deficient β-carbon of the vinylboronate ester. The electron-withdrawing nature of the boronate ester group polarizes the C=C double bond, facilitating this 1,4-addition. The resulting enolate intermediate is then protonated to yield the saturated α-boryl product. This transformation is a powerful tool for installing a versatile boronic ester handle for subsequent synthetic manipulations.

Mechanism 2: Radical Addition and 1,2-Boronate Rearrangement

Vinylboronate esters are also effective traps for radical species.[10] A radical can add to the β-carbon, generating an α-boryl radical intermediate. This intermediate can then participate in a subsequent 1,2-boronate rearrangement.[11] In this process, a substituent from the newly formed tetracoordinate boronate "ate" complex migrates to the adjacent carbon, forming a new C-C bond and a more stable tertiary boronic ester.[11] This cascade allows for the construction of complex quaternary carbon centers.[11]

Visualization: Conjugate Addition Pathways

Caption: Mechanisms of nucleophilic and radical conjugate addition to vinylboronate esters.

Part 3: Asymmetric Synthesis via 1,2-Metallate Rearrangements

A sophisticated and powerful application of vinylboronate esters lies in their use in stereoselective 1,2-metallate rearrangements.[12][13] This class of reaction enables the construction of highly substituted, enantioenriched alkylboronic esters from simple precursors.[14] The process is a three-component coupling that hinges on the formation of a tetracoordinate boronate "ate" complex.[15]

Mechanistic Principles

-

Ate Complex Formation: The reaction is initiated by the addition of a carbon-based nucleophile (e.g., an organolithium or Grignard reagent) to the empty p-orbital of the boron atom in the vinylboronate ester. This forms a negatively charged, tetracoordinate "ate" complex, which is more electron-rich and reactive than the parent trigonal boronic ester.[12][15]

-

Electrophilic Trigger: The π-system of the vinyl group within the ate complex then acts as a nucleophile, attacking an external electrophile.[15]

-

1,2-Migration: This attack triggers a concomitant 1,2-metallate rearrangement, where one of the groups attached to the boron atom migrates to the adjacent α-carbon.[12] This migration occurs with high stereospecificity, allowing the chirality of the starting materials or catalysts to be transferred to the product. The result is a multifunctionalized alkylboronic ester with newly formed C-C bonds.[12][15]

Visualization: The 1,2-Metallate Rearrangement Cascade

Caption: General mechanism of the electrophile-triggered 1,2-metallate rearrangement.

Part 4: Application in Drug Development: Reversible Covalent Inhibition

The unique electronic properties of the boronic acid/ester functional group have made it a privileged scaffold in medicinal chemistry.[16][17] Boron-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated significant clinical success.[18][19] Vinylboronate esters, as part of the broader boronic acid class, can act as "warheads" for reversible covalent inhibitors, a strategy that offers advantages over both traditional non-covalent and irreversible covalent drugs.[20]

Mechanism of Covalent Inhibition

The boron atom in a boronic ester is Lewis acidic (electron-deficient) and highly electrophilic.[21] This allows it to readily accept a pair of electrons from a nucleophilic amino acid residue (such as a serine, threonine, or cysteine) in an enzyme's active site.[21][22]

The mechanism involves the direct addition of the nucleophile to the boron atom. This transforms the trigonal planar boronic ester into a more stable, tetrahedral boronate anion adduct.[21] This covalent bond formation is often reversible, allowing the inhibitor to dissociate from the target. This reversibility can mitigate the risk of off-target toxicity and immunogenicity associated with irreversible covalent drugs, which permanently modify proteins.[20] The strength and kinetics of this interaction can be finely tuned by modifying the structure of the inhibitor, making it a powerful strategy in modern drug design.

Visualization: Enzyme Inhibition by a Boronic Ester

Caption: Reversible covalent inhibition of an enzyme by a boronic acid/ester warhead.

Conclusion

The mechanistic diversity of vinylboronate esters is truly remarkable, positioning them as central players in the synthetic chemist's toolkit. Their ability to seamlessly switch between nucleophilic and electrophilic roles allows for participation in a vast array of transformations, from the workhorse Suzuki-Miyaura coupling to sophisticated, stereoselective rearrangements and cutting-edge applications in covalent drug design. A thorough grasp of the underlying mechanisms—the catalytic cycles, the formation of "ate" complexes, the triggers for rearrangement, and the nature of covalent interactions—is paramount for leveraging these reagents to their full potential. As research continues to uncover new catalytic systems and applications, the importance of vinylboronate esters in both academic and industrial settings is set to grow even further.

References

- Enantiomerically enriched tris(boronates): readily accessible conjunctive reagents for asymmetric synthesis. J Am Chem Soc.

- Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboron

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metall

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Boronate Esters: Versatile Building Blocks in Organic Synthesis. Source not provided.

- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC - PubMed Central.

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Representative synthesis strategies for vinylboronate esters a Transition metal-catalyzed hydroboration of alkynes. b This work.

- Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition.

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

- Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. NIH.

- Radical addition to vinyl boronate esters.

- Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr

- Vinylboronic acid or boron

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source not provided.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Enantioselective Syntheses of Secondary Alkylboronates via Asymmetric Regioselective Reduction of 1,3‐Dienylboronates.

- Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.

- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron

- Zr-Mediated hydroboration: stereoselective synthesis of vinyl boronic esters. Source not provided.

- Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed.

- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling. RSC Publishing.

- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre

- Organic transformation of the conjugate addition products (3): Reaction...

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source not provided.

- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies.

- Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simul

- Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Source not provided.

- Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. Source not provided.

- Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacol

- Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv.

- An update on the discovery and development of reversible covalent inhibitors. PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02623F [pubs.rsc.org]

- 13. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantiomerically enriched tris(boronates): readily accessible conjunctive reagents for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01671A [pubs.rsc.org]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 17. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

The Advent of a Versatile Reagent: A Literature Review on the Discovery and Synthesis of α-Phenylvinyl Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylvinyl boronic esters have emerged as powerful and versatile building blocks in modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, has cemented their importance in the synthesis of pharmaceuticals, natural products, and advanced materials. This in-depth technical guide traces the historical discovery and the evolution of synthetic methodologies for α-phenylvinyl boronic esters. We will delve into the foundational principles that led to their conception, from the early explorations of organoboron chemistry to the development of highly selective and robust synthetic protocols. By examining the causality behind experimental choices and the self-validating nature of the described protocols, this guide aims to provide researchers with a comprehensive understanding and practical insights into the synthesis and application of this important class of reagents.

Introduction: The Rise of Organoboron Chemistry and the Significance of α-Phenylvinyl Boronic Esters

The story of α-phenylvinyl boronic esters is intrinsically linked to the broader narrative of organoboron chemistry. The pioneering work of H.C. Brown on hydroboration in the mid-20th century laid the groundwork for the widespread use of organoboranes in organic synthesis, a contribution for which he was awarded the Nobel Prize in Chemistry in 1979. Boronic acids and their esters, in particular, gained prominence due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2]

α-Phenylvinyl boronic esters, possessing a vinyl group directly attached to the boron atom and a phenyl group at the α-position, offer a unique combination of steric and electronic properties. This substitution pattern makes them highly valuable precursors for the stereoselective synthesis of tetrasubstituted alkenes, a common motif in biologically active molecules. Their participation in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful C-C bond-forming reactions, allows for the introduction of the α-phenylvinyl moiety into a wide range of organic molecules.[3]

This guide will provide a historical perspective on the discovery of these valuable reagents, followed by a detailed examination of the key synthetic strategies that have been developed for their preparation.

Early Developments: Foundational Concepts Leading to α-Substituted Vinylboronates

The direct synthesis of α-phenylvinyl boronic esters was not a singular event but rather the culmination of decades of research in organoboron chemistry. Two key areas of investigation proved to be particularly influential: the homologation of boronic esters and the hydroboration of alkynes.

The Matteson Homologation: A Cornerstone for α-Functionalization

A pivotal breakthrough in the synthesis of α-substituted boronic esters came from the work of Donald S. Matteson in the 1960s. His development of the "Matteson homologation" provided a reliable method for the stereoselective introduction of a carbon substituent at the α-position to a boron atom.[4] The reaction involves the treatment of a boronic ester with a lithiated dihalomethane, followed by nucleophilic displacement of the halide. This process allows for the iterative construction of chiral centers with high fidelity.[5]

While not directly applied to the synthesis of α-phenylvinyl boronic esters in its initial conception, the Matteson homologation established the fundamental principles of manipulating the α-position of boronic esters. It demonstrated that the boron moiety could activate the adjacent carbon for nucleophilic attack and subsequent rearrangement, a concept that would later be exploited in the design of synthetic routes to α-vinylboronates.

Key Synthetic Strategies for α-Phenylvinyl Boronic Esters

The quest for efficient and selective methods to synthesize α-phenylvinyl boronic esters has led to the development of several distinct strategies. These can be broadly categorized into three main approaches: hydroboration of phenylacetylene, cross-coupling reactions, and elimination reactions.

Hydroboration of Phenylacetylene: A Direct but Challenging Route

The most intuitive approach to α-phenylvinyl boronic esters is the direct hydroboration of phenylacetylene. This reaction, in principle, allows for the direct addition of a B-H bond across the carbon-carbon triple bond. However, the regioselectivity of this reaction presents a significant challenge. The hydroboration of terminal alkynes can lead to two regioisomers: the α-adduct (boron attached to the internal carbon) and the β-adduct (boron attached to the terminal carbon).

Caption: Regioselectivity in the hydroboration of phenylacetylene.

Early studies on the hydroboration of alkynes often resulted in mixtures of regioisomers, with the β-adduct being the major product under many conditions.[6] Achieving high selectivity for the α-isomer required careful selection of the hydroborating agent and reaction conditions. The development of catecholborane and pinacolborane as hydroborating agents, often in conjunction with transition metal catalysts, has significantly improved the selectivity for the desired α-phenylvinyl boronic ester.

Table 1: Comparison of Hydroboration Methods for Phenylacetylene

| Hydroborating Agent | Catalyst | Solvent | α:β Ratio | Yield (%) | Reference |

| Catecholborane | Rh(PPh₃)₃Cl | THF | >98:2 | 85 | [7] |

| Pinacolborane | Pd(dba)₂ / PCy₃ | Toluene | >95:5 | 90 | [7] |

| Pinacolborane | CuCl / Xantphos | Toluene | >99:1 | 92 | [7] |

Palladium-Catalyzed Cross-Coupling Reactions: A Convergent Approach

The advent of palladium-catalyzed cross-coupling reactions provided a powerful and convergent strategy for the synthesis of α-phenylvinyl boronic esters. The most notable of these is the Miyaura borylation, which involves the coupling of a vinyl halide or triflate with a diboron reagent.[8]

This approach offers significant advantages in terms of substrate scope and functional group tolerance. By starting with a pre-functionalized α-phenylvinyl halide, the boron moiety can be introduced in a highly regioselective manner.

Caption: Miyaura borylation for the synthesis of α-phenylvinyl boronic esters.

A variety of palladium catalysts and ligands have been developed to optimize the efficiency and selectivity of this transformation. The choice of base and solvent also plays a crucial role in achieving high yields.[9]

Experimental Protocol: Synthesis of 1-Phenylvinylboronic acid pinacol ester via Miyaura Borylation [7]

-

To a flame-dried Schlenk flask under an argon atmosphere, add α-bromostyrene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (3 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite and wash with diethyl ether (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford the desired α-phenylvinyl boronic ester.

Elimination Reactions: A Strategy from α-Hydroxyboronates

A more recent and innovative approach to trisubstituted vinyl boronate esters, including α-phenylvinyl derivatives, involves the acid-catalyzed elimination of α-hydroxyboronate esters.[10] This method begins with the copper-catalyzed diboration of a ketone, which, after hydrolysis, provides a tertiary α-hydroxyboronate ester. Subsequent treatment with a Brønsted acid promotes elimination to furnish the vinyl boronate.

This strategy is particularly advantageous for the synthesis of Z-isomers of trisubstituted vinyl boronates with high stereoselectivity.[10]

Caption: Two-step synthesis of α-phenylvinyl boronic esters via diboration and elimination.

Conclusion and Future Outlook

The discovery and development of synthetic methods for α-phenylvinyl boronic esters represent a significant advancement in organic chemistry. From the foundational work on boronic ester homologation to the development of highly selective catalytic hydroboration and cross-coupling reactions, the synthetic chemist's toolbox for accessing these valuable reagents has expanded considerably. Each method offers distinct advantages and caters to different synthetic needs, providing researchers with a range of options for incorporating the α-phenylvinyl moiety into complex molecules.

The ongoing research in this field is likely to focus on the development of even more efficient, sustainable, and enantioselective methods for the synthesis of α-phenylvinyl boronic esters. The exploration of new catalytic systems, including those based on earth-abundant metals, and the application of flow chemistry are promising avenues for future investigation. As our understanding of the reactivity of these versatile reagents deepens, their application in the synthesis of novel pharmaceuticals and functional materials will undoubtedly continue to grow, solidifying their place as indispensable tools in modern chemical synthesis.

References

- Brown, H. C. (1979). Nobel Lecture: Organoboranes - a new continent in chemistry.

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

- Hall, D. G. (Ed.). (2011).

-

Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

ResearchGate. Matteson homologation of phenylboronic ester 1 a. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]

-

ResearchGate. Catalytic Hydroboration of Phenylacetylene with HBpin a. [Link]

-

National Institutes of Health. Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. [Link]

-

Semantic Scholar. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. [Link]

-

ResearchGate. Hydroboration optimization for phenylacetylenea. [Link]

-

Organic Chemistry Portal. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. [Link]

- Google Patents. Synthesis of boronic ester and acid compounds.

-

ResearchGate. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

White Rose Research Online. Amination of alkylboronic esters. [Link]

-

Organic Syntheses. ASYMMETRIC HOMOLOGATION OF BORONIC ESTERS USING LITHIATED (PHENYLTHIO)METHANE. [Link]

-

National Institutes of Health. Synthesis of biologically active boron-containing compounds. [Link]

-

Redalyc. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. [Link]

-

PubMed. Gold-catalyzed allylation of aryl boronic acids: accessing cross-coupling reactivity with gold. [Link]

-

PubChem. 1-Phenylvinylboronic acid, pinacol ester. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 7. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]

- 10. Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

An In-depth Technical Guide to the Stability and Storage of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable vinylboronate ester with significant applications in organic synthesis, serving as a versatile building block in the construction of complex molecules. As with many organoboron reagents, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, including its susceptibility to hydrolysis, oxidation, and potential photodegradation. We will explore the underlying chemical principles governing these degradation pathways and provide evidence-based best practices for its storage and handling to ensure its integrity and performance in research and development settings.

Introduction: The Chemical Identity and Utility of this compound

This compound, a derivative of boronic acid, belongs to the class of organoboron compounds that have become indispensable in modern synthetic chemistry. Its structure, featuring a vinyl group directly attached to the boron atom and protected by a 1,3-propanediol group, makes it a key intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Vinylboronates are celebrated for their role in Suzuki-Miyaura cross-coupling reactions, as well as in other transformations like Chan-Lam couplings and Petasis reactions.

The reactivity of the vinylboronate moiety is, however, a double-edged sword. The electron-deficient nature of the boron atom makes the entire molecule susceptible to various degradation pathways, which can compromise its purity and reactivity. A thorough understanding of its stability profile is therefore paramount for any scientist working with this reagent.

The Stability Profile: A Multifaceted Challenge

The stability of this compound is not governed by a single factor but is rather a complex interplay of environmental conditions. The primary degradation pathways of concern are hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation.

Hydrolytic Instability: The Pervasive Threat of Water

The most significant and commonly encountered stability issue for boronic esters is their susceptibility to hydrolysis.[1][2][3] The presence of water can lead to the cleavage of the B-O bonds within the dioxaborinane ring, ultimately yielding the corresponding boronic acid and 1,3-propanediol.

The mechanism of hydrolysis is initiated by the nucleophilic attack of a water molecule on the vacant p-orbital of the electron-deficient boron atom. This process can be significantly accelerated by the presence of additional water molecules, which can act as proton shuttles and lower the activation energy of the reaction.[4] While boronic esters are generally more stable than their corresponding boronic acids, their long-term stability in the presence of moisture is a major concern. The structure of the diol used to protect the boronic acid plays a crucial role in its hydrolytic stability, with bulkier diols often conferring greater resistance to hydrolysis.[1]

dot

Caption: Generalized mechanism of hydrolysis for this compound.

Oxidative Degradation: The Role of Atmospheric Oxygen

Organoboron compounds, including vinylboronates, are generally susceptible to oxidation.[5][6] The carbon-boron bond can be cleaved in the presence of oxidizing agents. While the dioxaborinane protecting group offers some steric hindrance, the vinyl group can still be a site of oxidative attack. For some peptide boronic acid derivatives, the primary degradation pathway has been identified as oxidative in nature, with cleavage of the boronic acid group observed in the presence of hydrogen peroxide.[7]

Exposure to atmospheric oxygen, especially over prolonged periods, can lead to a gradual degradation of this compound. This process may be accelerated by the presence of light or trace metal impurities.

Thermal and Photochemical Stability

The involvement of vinylboronate esters in light-mediated and photo-induced reactions suggests a potential sensitivity to light.[8][9][10] UV or even visible light could potentially initiate radical reactions or other photochemical transformations, leading to degradation of the compound. Therefore, protection from light is a prudent precautionary measure.

Recommended Storage and Handling Protocols

To mitigate the degradation risks and ensure the long-term viability of this compound, the following storage and handling procedures are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower for long-term storage. [11][12] | Minimizes thermal degradation and slows down potential side reactions. |

| -4°C for short-term storage (1-2 weeks). [12] | Acceptable for immediate use, but not ideal for preserving long-term purity. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [11] | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Moisture | Keep container tightly sealed in a dry environment. [13] | Prevents hydrolysis, which is a primary degradation pathway. |

| Light | Store in an opaque or amber vial to protect from light. | Minimizes the risk of photochemical degradation. |

| Container | Use a clean, dry, and inert container. | Avoids contamination that could catalyze degradation. |

| Handling | Handle under an inert atmosphere whenever possible. | Minimizes exposure to air and moisture during use. |

| Use dry solvents and reagents when working with the compound. | Prevents hydrolysis during experimental setup. | |

| Avoid | Do not store in proximity to strong acids, bases, or oxidizing agents. [13] | These substances can accelerate decomposition. |

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound under specific laboratory conditions, the following experimental protocol can be implemented.

Objective

To quantify the degradation of this compound under various stress conditions (e.g., elevated temperature, humidity, and light exposure) over time.

Materials and Methods

-

Sample Preparation:

-

Accurately weigh samples of this compound into separate, inert vials for each time point and condition.

-

Prepare a control sample stored under ideal conditions (-20°C, inert atmosphere, dark).

-

-

Stress Conditions:

-

Hydrolytic Stability: Store samples in environments with controlled humidity (e.g., desiccators with saturated salt solutions) at a constant temperature.

-

Thermal Stability: Place samples in ovens or incubators at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with defined lux and UV levels).

-

-

Time Points:

-

Analyze samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

-

Analytical Method:

-

At each time point, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR and ¹¹B NMR spectrum.

-

Use an internal standard for quantitative analysis.

-

Monitor for the appearance of degradation products, such as 1-phenylvinylboronic acid and 1,3-propanediol.

-

High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be employed for quantification.

-

dot

Caption: A streamlined workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. While a highly valuable reagent, it is susceptible to degradation via hydrolysis and oxidation. Adherence to stringent storage and handling protocols, including low-temperature storage under an inert atmosphere and protection from moisture and light, is essential to preserve its quality. By understanding the underlying principles of its stability and implementing the recommended best practices, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Available from: [Link]

-

Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available from: [Link]

-

KAUST Repository. Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Available from: [Link]

-

ACS Publications. Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. Available from: [Link]

-

ResearchGate. HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS. Available from: [Link]

-

PubMed. A Vinyl-Boronate Ester-Based Persulfide Donor Controllable by Hydrogen Peroxide, a Reactive Oxygen Species (ROS). Available from: [Link]

-

ACS Publications. Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions. Available from: [Link]

-

ResearchGate. Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. Available from: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

-

Royal Society of Chemistry. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. Chemical Science. Available from: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available from: [Link]

-

Springer Nature. Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Available from: [Link]

-

PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: [Link]

-

ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Available from: [Link]

-

National Institutes of Health. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. Available from: [Link]

-

Organoboron Compounds. 5,5-dimethyl-2-(1-phenylvinyl)[1][2][11]dioxaborinane. Available from: [Link]

-

Royal Society of Chemistry. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available from: [Link]

-

National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available from: [Link]

-

Wikipedia. Organoboron chemistry. Available from: [Link]

-

YouTube. Organoboranes or Organoboron compounds. Available from: [Link]

-

Slideshare. Organoborane or Organoboron compounds. Available from: [Link]

-

Royal Society of Chemistry. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. Available from: [Link]

-

Frontiers. Effects of Light on Secondary Metabolites in Selected Leafy Greens: A Review. Available from: [Link]

-

BIOFOUNT. This compound. Available from: [Link]

-

ElectronicsAndBooks. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron− Wittig Reaction. Available from: [Link]

-

Amagene. This compound. Available from: [Link]

-

National Institutes of Health. Review: the effect of light on the key pigment compounds of photosensitive etiolated tea plant. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]